2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol
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Overview
Description
2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that features a benzothiophene ring fused with a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol Similar compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These targets play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The exact mode of action of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol Based on its structural similarity to other pyridopyrimidines, it may interact with its targets (such as pi3k and protein tyrosine kinases) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
The biochemical pathways affected by 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol are likely to be those involving its targets. For instance, inhibition of PI3K can affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival . Similarly, inhibition of protein tyrosine kinases can impact various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(Methylsulfanyl) 1benzothieno[3,2-d]pyrimidin-4-ol . These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol would depend on its mode of action and the biochemical pathways it affects. For instance, if it acts as an inhibitor of PI3K and protein tyrosine kinases, it could potentially slow down cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .
Action Environment
The action, efficacy, and stability of 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic addition followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzothiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent but often involve bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo-[1,5-c]pyrimidine-5(6H)-thiones
- 2-Substituted 8,9,10,11-tetrahydro1benzothieno[3,2-e]imidazo-[1,5-c]pyrimidine-5(6H)-thiones
Uniqueness
2-(Methylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylsulfanyl group and fused ring system make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methylsulfanyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS2/c1-15-11-12-8-6-4-2-3-5-7(6)16-9(8)10(14)13-11/h2-5H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEVHGCXEUKUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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